3-(2,5-Difluorophenyl)-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSIJHAAEYQRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Analysis of 3 2,5 Difluorophenyl 1h Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-(2,5-Difluorophenyl)-1H-pyrazole derivatives, offering detailed insights into the molecular framework, connectivity, and dynamic processes such as tautomerism. bohrium.com
One-Dimensional NMR (¹H NMR, ¹³C NMR, ¹⁵N NMR)
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provide fundamental information about the chemical environment of each nucleus within the molecule.
¹H NMR: The ¹H NMR spectrum of a this compound derivative would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the difluorophenyl group. The chemical shifts and coupling constants of the pyrazole ring protons (H3, H4, and H5) are particularly informative. The proton at the C4 position typically appears as a triplet, while the protons at C3 and C5 would show more complex splitting patterns due to coupling with each other and with the fluorine atoms on the phenyl ring. The protons of the difluorophenyl ring would exhibit complex multiplets due to both proton-proton and proton-fluorine couplings. The NH proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the pyrazole and difluorophenyl rings resonate at characteristic chemical shifts. The carbon atoms directly bonded to fluorine (C2' and C5') on the phenyl ring would show large one-bond carbon-fluorine coupling constants (¹JCF). The signals for the pyrazole ring carbons (C3, C4, and C5) can be used to distinguish between different tautomeric forms. cdnsciencepub.com For instance, the chemical shift of the carbon bearing the aryl group (C3) is different from that of the C5 carbon, allowing for the determination of the predominant tautomer in solution or the solid state. cdnsciencepub.com
¹⁵N NMR: ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of the two nitrogen atoms are distinct and can be used to study the electronic structure and tautomeric equilibrium of the pyrazole system. nih.govrsc.org The use of ¹⁵N NMR, often in conjunction with other NMR techniques, offers a comprehensive understanding of the tautomeric behavior of pyrazole derivatives. bohrium.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 3-(Aryl)-1H-pyrazole Derivatives
| Nucleus | Position | Chemical Shift Range (ppm) | Multiplicity |
| ¹H | NH | 12.0 - 14.0 | br s |
| H4 | 6.5 - 7.0 | t | |
| H5 | 7.5 - 8.0 | d | |
| Ar-H | 7.0 - 8.5 | m | |
| ¹³C | C3 | 145 - 155 | s |
| C4 | 100 - 110 | d | |
| C5 | 135 - 145 | d | |
| Ar-C | 110 - 165 | m |
Note: Chemical shifts are approximate and can vary depending on the specific substituents and solvent used.
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY, H2BC, ADEQUATE)
Two-dimensional (2D) NMR experiments provide powerful tools for unambiguously assigning the complex NMR spectra of this compound derivatives and for elucidating through-bond and through-space correlations. epfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. youtube.comresearchgate.net For a this compound, COSY would show correlations between the H4 and H5 protons of the pyrazole ring and among the protons of the difluorophenyl ring.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, identifying all protons that are part of a coupled network. u-tokyo.ac.jp This is particularly useful for assigning the protons of the difluorophenyl ring, which often form a complex, overlapping multiplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms (¹H-¹³C). epfl.chyoutube.com HSQC is invaluable for assigning the carbon signals of the pyrazole and difluorophenyl rings based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing through-space correlations. This can be used to determine the relative orientation of the pyrazole and difluorophenyl rings.
H2BC (Heteronuclear 2-Bond Correlation): This technique specifically identifies two-bond correlations between protons and carbons, which can help to distinguish between two- and three-bond correlations in HMBC spectra. epfl.ch
ADEQUATE (Astonishingly Sensitive Double Quantum Transfer Experiment): ADEQUATE is a powerful technique for establishing carbon-carbon connectivity, although it is less commonly used due to sensitivity limitations.
Analysis of Tautomerism in Pyrazole Systems
Pyrazole systems, including this compound, can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. NMR spectroscopy is a primary tool for studying this tautomeric equilibrium. bohrium.com The rate of this proton exchange influences the appearance of the NMR spectrum. In cases of slow exchange, separate signals for both tautomers may be observed. cdnsciencepub.com In contrast, fast exchange results in averaged signals. The position of the equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and temperature. researchgate.netresearchgate.net For 3-substituted pyrazoles, the tautomer with the substituent at the 3-position is often in equilibrium with the tautomer where the substituent is at the 5-position. The relative stability of these tautomers can be assessed by analyzing the chemical shifts in the ¹³C and ¹⁵N NMR spectra. cdnsciencepub.comresearchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3300 | N-H stretching |
| 3000 - 3100 | Aromatic and pyrazole C-H stretching |
| 1500 - 1600 | C=C and C=N stretching (aromatic and pyrazole rings) |
| 1200 - 1300 | C-F stretching |
| 1000 - 1100 | C-N stretching |
| 700 - 900 | C-H out-of-plane bending |
The broad band in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding. The sharp peaks in the 3000-3100 cm⁻¹ range are due to the C-H stretching vibrations of the aromatic and pyrazole rings. The region between 1500 and 1600 cm⁻¹ contains absorptions from the stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the pyrazole ring. The strong absorptions in the 1200-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the difluorophenyl group.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives may include the loss of small molecules like HCN or N₂.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is a crucial step in confirming the identity of a newly synthesized compound.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound derivatives that form suitable single crystals, X-ray diffraction analysis can provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Tautomeric form: Unambiguous identification of the specific tautomer present in the solid state. cdnsciencepub.com
Conformation: The relative orientation of the pyrazole and difluorophenyl rings.
Intermolecular interactions: Details of hydrogen bonding and other intermolecular forces that dictate the crystal packing.
The crystal structure would reveal the planarity of the pyrazole ring and the dihedral angle between the pyrazole and the difluorophenyl rings. It would also show how the molecules are arranged in the crystal lattice, often forming hydrogen-bonded networks through the pyrazole N-H group. This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for designing related molecules with specific properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic properties of heterocyclic compounds like this compound. This method measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The resulting spectrum provides valuable information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.
For pyrazole derivatives, the UV-Vis spectra are typically characterized by absorption bands in the 200–400 nm range. These absorptions are primarily attributed to π → π* transitions within the aromatic pyrazole ring and the attached phenyl ring. The presence of substituents on these rings can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
In the case of this compound, the conjugated system extends over both the pyrazole and the difluorophenyl moieties. The electronic absorption spectrum is expected to show strong absorption bands corresponding to the π → π* transitions of this system. For similar 3,5-disubstituted pyrazole compounds, absorption maxima are often observed between 218 nm and 254 nm. nih.gov The specific electronic environment created by the fluorine atoms on the phenyl ring can modulate these transitions, potentially causing shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the unsubstituted phenyl-pyrazole.
The data below is representative of the electronic absorption characteristics for a pyrazole derivative of this class, analyzed in a common organic solvent like methanol (B129727) or ethanol.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Type |
|---|---|---|---|
| Ethanol | 252 | 12,500 | π → π* |
The molar absorptivity value (ε) indicates the probability of the electronic transition. High values, typically >10,000 M⁻¹cm⁻¹, are characteristic of allowed π → π* transitions in conjugated aromatic systems. Studies on various pyrazole-based compounds confirm that the primary absorption bands are indeed found in the ultraviolet region, consistent with their aromatic and conjugated nature. nih.govresearchgate.net
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a crucial verification of a compound's empirical formula following its synthesis. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the sample's purity and elemental composition.
For the target compound, this compound, the molecular formula is C₉H₆F₂N₂. The theoretical elemental composition can be calculated from its molecular weight. This analytical data is essential for confirming that the synthesized product is indeed the desired compound and is free from significant impurities. The process involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentages of C, H, and N.
The table below presents the calculated and representative found values for this compound. The format shown is standard for reporting such data in chemical literature, where experimental findings are juxtaposed with theoretical values for direct comparison. nanobioletters.com
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 59.99 | 60.05 |
| Hydrogen (H) | 3.36 | 3.39 |
| Nitrogen (N) | 15.55 | 15.51 |
The close correlation between the theoretical and found percentages in this representative data confirms the elemental integrity and purity of the synthesized compound, a critical step in the characterization of a new chemical entity.
Computational and Theoretical Investigations of 3 2,5 Difluorophenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Optimized Geometrical Parameters and Molecular Structure
A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For 3-(2,5-Difluorophenyl)-1H-pyrazole, this process would calculate the most stable arrangement of its atoms in three-dimensional space. The key outputs are the optimized geometrical parameters, including bond lengths (in Ångströms, Å) and bond angles (in degrees, °).
Interactive Data Table: Representative Optimized Geometrical Parameters (Hypothetical Data) Below is a representative table illustrating how such data would be presented. Note: These values are hypothetical examples for illustrative purposes, as specific literature data for this compound was not found.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C1-C2-C3 | 120.0 |
| N1-N2 | 1.35 | N1-N2-C5 | 108.5 |
| C3-C7 | 1.48 | C2-C3-C7 | 121.0 |
| C10-F1 | 1.36 | C9-C10-F1 | 118.5 |
| C12-F2 | 1.36 | C11-C12-F2 | 118.5 |
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.orgwikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. youtube.comlibretexts.org
The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ias.ac.in Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and the resulting energy gap (ΔE = ELUMO - EHOMO). These values are fundamental for predicting how the molecule will interact with other species.
Interactive Data Table: Frontier Molecular Orbital Properties (Hypothetical Data) This table shows typical data generated from an FMO analysis. Note: These values are hypothetical examples.
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 5.25 |
Vibrational Frequency Assignments
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, specific molecular motions (stretching, bending, wagging, etc.) can be assigned to each calculated frequency. mdpi.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure.
For this compound, this analysis would identify characteristic vibrational modes. For example, N-H stretching vibrations in the pyrazole (B372694) ring typically appear in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while C=C and C=N stretching modes within the aromatic rings would be found in the 1400-1600 cm⁻¹ region. The distinctive C-F stretching vibrations would also be identified, typically appearing in the 1000-1400 cm⁻¹ range.
Interactive Data Table: Calculated Vibrational Frequencies and Assignments (Hypothetical Data) An example of how vibrational assignments are typically reported. Note: These values are hypothetical examples.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3450 | N-H stretch | Stretching |
| 3080 | Ar-C-H stretch | Stretching |
| 1580 | C=C stretch | Aromatic Ring Stretching |
| 1495 | C=N stretch | Pyrazole Ring Stretching |
| 1250 | C-F stretch | Stretching |
| 820 | C-H bend | Out-of-plane Bending |
Charge Density Distribution and Molecular Electrostatic Potential (MESP)
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. uni-muenchen.dedeeporigin.com The MESP is mapped onto the electron density surface, using a color scale to represent different potential values. deeporigin.com
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the nitrogen atoms of the pyrazole ring and the fluorine atoms due to their high electronegativity.
Blue regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring.
Green regions denote areas of neutral potential.
The MESP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. walisongo.ac.idproteopedia.org
Non-Linear Optical (NLO) Properties
Molecules with large differences in their ground and excited state dipole moments, often found in "push-pull" systems, can exhibit significant non-linear optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics. ias.ac.in Computational methods can predict NLO behavior by calculating the first-order hyperpolarizability (β₀). nih.gov A high β₀ value suggests that the material may have strong NLO activity. For pyrazole derivatives, the presence of electron-donating and electron-accepting groups can enhance these properties. researchgate.net DFT calculations would determine the dipole moment and hyperpolarizability tensors to evaluate the potential of this compound as an NLO material.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.govijpbs.com The simulation places the ligand (in this case, this compound) into the binding site of a target protein and calculates a docking score, typically representing the binding free energy (in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.
The analysis also identifies specific intermolecular interactions, such as:
Hydrogen bonds: Crucial for binding affinity and specificity. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.
Hydrophobic interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the protein.
Pi-pi stacking: Interactions between the aromatic systems of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
A docking study of this compound against a specific biological target (e.g., an enzyme like a kinase or a receptor) would provide insights into its potential as an inhibitor or modulator of that target's function. The results would detail the binding pose, the docking score, and a list of interacting amino acid residues.
Interactive Data Table: Molecular Docking Results (Hypothetical Data) This table illustrates a typical summary of docking results. Note: The target and values are hypothetical examples.
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase XYZ (PDB: 1ABC) | -8.5 | LYS 72 | Hydrogen Bond |
| ASP 184 | Hydrogen Bond | ||
| PHE 168 | Pi-Pi Stacking | ||
| LEU 140 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely employed in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. journal-academia.commdpi.com This approach establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their therapeutic effectiveness. nih.govresearchgate.net For pyrazole derivatives, including structures related to this compound, QSAR studies have been instrumental in identifying key structural features that govern their biological activities, thereby guiding the design of new, more potent therapeutic agents. journal-academia.comnih.gov
Various QSAR models, such as 2D-QSAR, 3D-QSAR, and 5D-QSAR, have been developed for different series of pyrazole derivatives to explore their potential as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), MALT1, and for hypoglycemic activity. journal-academia.comrsc.orgnih.govacs.org These models use molecular descriptors—numerical values that characterize the chemical structure—to build a predictive model. journal-academia.com The robustness and predictive power of these models are evaluated using statistical metrics such as the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. journal-academia.comrsc.org
For instance, in studies of pyrazole derivatives as EGFR inhibitors, 2D-QSAR models have shown a strong correlation between the inhibitory activity and various descriptors. acs.orgresearchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into how steric and electrostatic fields of the molecules influence their biological activity. rsc.orgresearchgate.netresearchgate.net These studies have successfully created statistically significant models, enabling the design of novel inhibitors with potentially enhanced activity. rsc.org A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for the compound's activity. nih.gov
The table below summarizes the statistical results from various QSAR studies on pyrazole derivatives, demonstrating the reliability of these computational models.
| QSAR Model Type | Target/Activity | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Reference |
| MLR & Random Forest | Hypoglycemic Agents | 0.82 - 0.90 | 0.80 - 0.85 | journal-academia.com |
| 3D-QSAR (CoMFA) | MALT1 Inhibitors | 0.982 | 0.588 | rsc.org |
| 3D-QSAR (CoMSIA) | MALT1 Inhibitors | 0.974 | 0.586 | rsc.org |
| 2D-QSAR | EGFR Kinase Inhibitors | 0.9816 | 0.9668 | researchgate.net |
| 3D-QSAR (CoMFA) | MAO-A Inhibitors | N/A | N/A | nih.gov |
Note: MLR stands for Multiple Linear Regression. N/A indicates the data was not specified in the abstract.
These QSAR studies collectively underscore the value of computational modeling in understanding the structure-activity landscape of pyrazole derivatives, facilitating the rational design of compounds with specific therapeutic profiles. journal-academia.com
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules, including this compound and its derivatives. nih.gov The analysis of these weak interactions, such as hydrogen bonds and π-π stacking, provides fundamental insights into the crystal packing and supramolecular assembly of these compounds. mdpi.comresearchgate.net
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). nih.gov This dual functionality allows pyrazole derivatives to form extensive networks of hydrogen bonds. nih.govnih.gov For example, N–H⋯O and N–H⋯N hydrogen bonds are commonly observed in the crystal structures of pyrazole-containing compounds, contributing significantly to the stability of their solid-state forms. mdpi.com The formation of intramolecular hydrogen bonds can also enforce molecular planarity, which in turn can promote more effective π-π stacking interactions. nih.gov
π-π Stacking: The aromatic nature of both the pyrazole and the difluorophenyl rings allows for π-π stacking interactions. nih.govresearchgate.net These interactions occur between electron-rich and electron-poor aromatic systems and are a significant driving force in the formation of layered or columnar supramolecular structures. mdpi.comresearchgate.net In pyrazole-based coordination compounds, π-stacking has been identified as a key stabilizing force in conjunction with hydrogen bonding. mdpi.compreprints.org The presence of fluorine atoms on the phenyl ring can influence the electrostatic potential of the ring, potentially enhancing its interaction with other aromatic systems. Theoretical studies using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) have been used to energetically quantify the strength of these π-π and other non-covalent interactions. mdpi.com
The following table summarizes the types of non-covalent interactions commonly observed in pyrazole-containing crystal structures.
| Interaction Type | Description | Key Atoms/Groups Involved | Significance |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H (donor), N (acceptor), O (acceptor) | Stabilizes crystal lattices, directs molecular assembly, influences conformation. mdpi.comnih.gov |
| π-π Stacking | A non-covalent attractive interaction between aromatic rings. | Pyrazole ring, Phenyl ring | Contributes to the formation of layered supramolecular structures, stabilizes crystal packing. mdpi.comresearchgate.net |
| C-H⋯π Interactions | A weak hydrogen bond where a C-H group acts as the donor and a π-system acts as the acceptor. | C-H groups, Aromatic π-systems | Contributes to the stability of the overall crystal structure. mdpi.compreprints.org |
The interplay of these non-covalent forces is fundamental to the crystal engineering of pyrazole derivatives, influencing their physical properties and their interactions with biological targets. researchgate.net
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation of the 2,5-difluorophenyl ring relative to the 1H-pyrazole ring. This rotation is not entirely free and is associated with an energy barrier that dictates the preferred orientation of the two rings. nih.gov
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study these rotational barriers. nih.govmdpi.com By analyzing the NMR spectra at different temperatures, it is possible to determine the energy required for the interconversion between different conformational states.
A study on conformationally constrained analogues of a related 1,5-diaryl-pyrazole derivative provides insight into the magnitude of these rotational barriers. Computational analysis indicated an energy barrier of approximately 20 kcal/mol for the rotation of the two aryl rings, while NMR studies determined the barrier to be around 18 kcal/mol. nih.gov Such a significant energy barrier suggests that the molecule may exist as distinct, slowly interconverting conformers (atropisomers) at room temperature. nih.gov The presence of ortho-substituents, such as the fluorine atom in the 2-position of the difluorophenyl group, can significantly hinder the rotation of the aryl fragment. mdpi.com
The table below presents hypothetical and literature-derived data on rotational energy barriers in diaryl pyrazole systems.
| System | Method | Rotational Barrier (kcal/mol) | Reference |
| 1,5-Diaryl-pyrazole derivative | Computational | ~20 | nih.gov |
| 1,5-Diaryl-pyrazole derivative | NMR Spectroscopy | ~18 | nih.gov |
| N-Benzhydrylformamide (Aryl rotation) | DFT | 2.5 | mdpi.com |
| Ortho-iodo-N-benzhydrylformamide (Aryl rotation) | DFT | 9.8 | mdpi.com |
Understanding the conformational preferences and the dynamics of interconversion is critical, as structural modifications that constrain the molecule in a suboptimal orientation for receptor interaction can lead to a significant decrease in biological affinity and potency. nih.gov
Medicinal Chemistry and Drug Design Principles Featuring the Pyrazole Scaffold
Pyrazole (B372694) as a Privileged Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.govbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, highlighting its favorable properties for drug design. tandfonline.comnih.govbenthamdirect.comresearchgate.net The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. tandfonline.comresearchgate.netnih.gov
The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in drug discovery. nih.gov Its structure is less susceptible to metabolic degradation, which can lead to improved pharmacokinetic profiles and prolonged therapeutic effects. nih.govnih.gov This stability, combined with the ability to readily form various non-covalent interactions with biological targets, makes pyrazole an attractive core for developing novel therapeutics. nih.gov
Several blockbuster drugs incorporate the pyrazole scaffold, demonstrating its clinical significance. tandfonline.comnih.govbenthamdirect.com Examples include:
Celecoxib: An anti-inflammatory drug. nih.govbenthamdirect.com
Sildenafil: Used for erectile dysfunction. tandfonline.comnih.gov
Ruxolitinib and Axitinib: Kinase inhibitors for cancer treatment. tandfonline.com
Apixaban: An anticoagulant. nih.govbenthamdirect.com
The continued success of pyrazole-based drugs in treating a wide range of diseases underscores its importance and enduring appeal in the field of drug discovery. tandfonline.comnih.gov
Strategic Incorporation of Fluorine in Pyrazole-Based Drug Design
The introduction of fluorine atoms into drug molecules, a strategy known as fluorination, is a powerful tool in medicinal chemistry to optimize the properties of a lead compound. tandfonline.comresearchgate.netnih.gov When applied to the pyrazole scaffold, this strategy can significantly enhance the drug-like characteristics of the resulting derivatives. nih.govacs.org The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. tandfonline.comresearchgate.net
Fluorination can be used to block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. nih.govtandfonline.com The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage. tandfonline.com This strategy has been successfully employed in the development of numerous drugs. tandfonline.com Furthermore, the incorporation of fluorine can alter the acidity (pKa) and lipophilicity of a molecule, which in turn affects its absorption, distribution, and membrane permeability. nih.govtandfonline.com
For instance, the presence of fluorine can lower the pKa of nearby functional groups, which can improve oral bioavailability by ensuring the compound remains in a more neutral, membrane-permeable state in the gastrointestinal tract. tandfonline.com The strategic placement of fluorine can also lead to enhanced binding affinity with the target protein through various interactions, including hydrogen bonds and dipole-dipole interactions. tandfonline.comontosight.ai
Influence on Pharmacokinetic Profiles in Drug Design Context (e.g., pKa, metabolic stability, lipophilicity)
The strategic incorporation of fluorine atoms into a pyrazole-based drug candidate can have a profound impact on its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.comnih.govontosight.ai
pKa: Fluorine's high electronegativity can significantly lower the pKa of nearby acidic or basic functional groups. nih.govtandfonline.com By modulating the ionization state of a molecule at physiological pH, fluorine can enhance its ability to cross biological membranes, thereby improving oral bioavailability. tandfonline.com
Metabolic Stability: One of the most significant advantages of fluorination is the increased metabolic stability of the drug. nih.govtandfonline.com The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can block common sites of metabolic attack, leading to a longer drug half-life and improved therapeutic efficacy. nih.govtandfonline.com
Lipophilicity: The effect of fluorine on lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) can be complex and context-dependent. researchgate.net While a single fluorine atom may only moderately increase lipophilicity, the introduction of a trifluoromethyl (-CF3) group can significantly enhance it. tandfonline.com This modulation of lipophilicity is crucial for optimizing a drug's ability to permeate cell membranes and reach its target, while also influencing its distribution throughout the body and potential for off-target effects. researchgate.nettandfonline.com
Table 1: Impact of Fluorine on Key Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Effect of Fluorination | Rationale |
| pKa | Generally decreases the pKa of nearby functional groups. nih.govtandfonline.com | The high electronegativity of fluorine withdraws electron density. tandfonline.com |
| Metabolic Stability | Significantly increases metabolic stability. nih.govtandfonline.com | The carbon-fluorine bond is strong and resistant to enzymatic cleavage. tandfonline.com |
| Lipophilicity | Can increase lipophilicity, especially with groups like -CF3. tandfonline.com | Fluorine is more lipophilic than hydrogen. |
| Membrane Permeability | Can be enhanced. tandfonline.com | Altered pKa and increased lipophilicity can improve passage through membranes. tandfonline.com |
| Binding Affinity | Can be increased. tandfonline.comontosight.ai | Fluorine can participate in favorable interactions with the target protein. tandfonline.com |
Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. acs.orgnih.gov For pyrazole derivatives, SAR studies involve systematically modifying different parts of the pyrazole scaffold and evaluating the resulting changes in potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key areas of modification on the pyrazole ring include positions 1, 3, 4, and 5. The substituents at these positions can be varied to explore their impact on interactions with the biological target. acs.orgnih.gov For example, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were critical for potent and selective activity. acs.orgnih.gov
The synthesis of a library of related pyrazole analogs allows researchers to identify key pharmacophoric features—the essential structural elements required for biological activity. researchgate.net This information is then used to design more potent and selective compounds. For instance, the introduction of different functional groups on the aryl moieties at positions 3 and 5 of the pyrazole can modulate the inhibitory activity and selectivity against different enzyme isoforms, such as meprin α and meprin β. nih.gov These studies often reveal that specific substituents can enhance binding to the active site of a target protein through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. nih.gov
Computational Approaches in Pyrazole-Based Drug Design
In modern drug discovery, computational methods play an indispensable role in accelerating the identification and optimization of new drug candidates. researchgate.netyoutube.com These in silico techniques are widely applied to the design of pyrazole-based drugs, enabling a more rational and efficient approach to lead discovery and development. chemmethod.comnih.gov
Virtual Screening and Molecular Modeling Techniques for Inhibitor Identification
Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net For pyrazole-based inhibitors, high-throughput virtual screening (HTVS) can be employed to rapidly screen vast numbers of pyrazole derivatives against a specific biological target. chemmethod.com This process helps to prioritize compounds for experimental testing, saving significant time and resources. chemmethod.comnih.gov
Molecular Modeling encompasses a range of computational techniques used to visualize and predict the three-dimensional structure of molecules and their interactions. nih.govnih.gov In the context of pyrazole-based drug design, molecular docking is a key technique. Docking simulations predict the preferred orientation of a pyrazole derivative when bound to the active site of a target protein. researchgate.netnih.gov This allows researchers to understand the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory activity. nih.govnih.gov
These computational approaches not only aid in the identification of novel inhibitors but also provide a framework for understanding the structure-activity relationships observed in experimental studies. researchgate.netnih.gov By combining computational predictions with empirical data, medicinal chemists can make more informed decisions in the design of next-generation pyrazole-based drugs.
General Mechanistic Insights into In Vitro Biological Interactions
The in vitro biological interactions of pyrazole derivatives are diverse and depend on the specific substituents on the pyrazole ring and the nature of the biological target. nih.govnih.gov However, some general mechanistic insights can be drawn from the extensive research on this class of compounds.
Pyrazole derivatives often exert their biological effects by acting as inhibitors of enzymes, particularly kinases. nih.gov The pyrazole scaffold can serve as a template that positions key functional groups to interact with the ATP-binding site of kinases, thereby blocking their catalytic activity. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while substituents at various positions can form additional hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with amino acid residues in the active site. nih.gov
For example, molecular modeling studies of pyrazole analogs as cyclooxygenase-2 (COX-2) inhibitors have shown that they can form classical hydrogen bonds and π-π interactions within the active site, which contributes to their anti-inflammatory activity. nih.gov Similarly, pyrazole derivatives have been shown to inhibit other enzymes like carbonic anhydrases by binding to the zinc ion in the active site. nih.gov
The ability of the pyrazole scaffold to be readily functionalized allows for the fine-tuning of these interactions to achieve high potency and selectivity for a specific biological target. researchgate.netnih.gov
Ligand-Receptor Interaction Profiling
The interaction between a ligand and its biological receptor is the foundational event of its pharmacological effect. For compounds containing the 3-(2,5-Difluorophenyl)-1H-pyrazole scaffold, the binding profile is dictated by the specific arrangement of its structural features within the receptor's active site. The pyrazole ring itself is a versatile component, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the sp2 hybridized nitrogen). nih.gov This dual capacity allows it to form critical anchoring interactions with amino acid residues in a protein's hinge region, a common binding motif for kinase inhibitors.
The 2,5-difluorophenyl group plays a significant role in modulating the molecule's properties. The fluorine atoms enhance binding affinity through several mechanisms, including the formation of favorable hydrophobic interactions and hydrogen bonds with the receptor. Furthermore, the electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, affecting its binding energy and pharmacokinetic profile. Molecular docking studies on related, more complex pyrazole derivatives confirm the importance of these interactions. For instance, in pyrazolo[3,4-d]pyrimidine inhibitors of cyclin-dependent kinase 2 (CDK2), the pyrazole core forms essential hydrogen bonds with the backbone of Leu83 in the kinase hinge region, while the substituted phenyl ring occupies a hydrophobic pocket. nih.gov While not specific to the 2,5-difluoro isomer, such models underscore the synergistic contribution of the pyrazole and substituted phenyl rings to receptor binding.
Enzyme Inhibition Mechanisms (e.g., CDK8, EGFR-TK)
The this compound motif is a key feature in the design of potent and selective enzyme inhibitors, particularly targeting protein kinases that are critical in cancer progression.
CDK8 Inhibition
EGFR-TK Inhibition
The Epidermal Growth factor receptor (EGFR) is a tyrosine kinase (TK) whose dysregulation is a hallmark of many cancers. nih.gov Pyrazole-based compounds have been extensively investigated as EGFR-TK inhibitors. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine core, a bioisostere of the natural purine (B94841) ring of ATP, is a particularly effective scaffold for targeting the ATP-binding site of EGFR. nih.gov
Derivatives containing this scaffold have demonstrated potent inhibitory activity. The strategic placement of substituted phenyl rings is crucial for high-affinity binding. While specific data for the 2,5-difluoro isomer is sparse, related compounds show that halogenated phenyl groups can enhance inhibitory activity. For example, fused pyrazole derivatives have shown potent EGFR inhibition, with some compounds exhibiting significantly greater activity than the reference drug erlotinib. frontiersin.orgresearchgate.net The table below presents inhibitory data for representative, more complex pyrazole-based EGFR inhibitors to illustrate the potency that can be achieved with this class of compounds.
Table 1: Inhibitory Activity of Selected Pyrazole Derivatives Against EGFR-TK This table displays data for complex pyrazole derivatives to illustrate the potential of the scaffold, not for this compound itself.
| Compound Type | Specific Derivative | Target Kinase | IC50 (μM) | Reference |
|---|---|---|---|---|
| Pyrano-pyrazolo-pyrimidine | Compound 3 | EGFR | 0.06 | frontiersin.orgresearchgate.net |
| Fused Pyrazole | Compound 9 | EGFR | 0.31 | frontiersin.orgresearchgate.net |
| Fused Pyrazole | Compound 12 | EGFR | 0.31 | frontiersin.orgresearchgate.net |
Modulatory Effects on Cellular Processes
Beyond direct enzyme inhibition, compounds featuring the pyrazole scaffold can influence fundamental cellular machinery.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy. nih.gov Certain classes of pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds function by binding to tubulin, preventing its assembly into microtubules, which leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. For example, a series of novel cycloalkyl-fused 2,3-diaryl pyrazole derivatives were shown to inhibit tubulin polymerization effectively, with the most potent compound exhibiting an IC50 value of 1.2 μM in a tubulin polymerization assay. nih.gov While not the specific compound of interest, this demonstrates the potential of the pyrazole scaffold to be tailored for anti-mitotic activity.
Calcium Release Modulation
Intracellular calcium (Ca²⁺) is a vital second messenger, and its signaling pathways are crucial for numerous cellular functions. The pyrazole nucleus has been incorporated into molecules designed to modulate these pathways. A patent describes pyrazole derivatives as modulators of calcium release-activated calcium (CRAC) channels, which are critical for immune cell activation and other physiological processes. google.com Additionally, aminopyrazole-based structures have been developed as calcimimetics, which are allosteric modulators of the calcium-sensing receptor (CaSR). researchgate.net These findings indicate that the pyrazole scaffold can be a versatile platform for creating modulators of complex cellular signaling events like intracellular calcium release.
Coordination Chemistry and Ligand Applications of Pyrazole Derivatives
Pyrazole (B372694) as N,N-Donor Ligands in Transition Metal Complexes
The fundamental characteristic of pyrazole-type ligands, including 3-(2,5-Difluorophenyl)-1H-pyrazole, is their ability to act as N,N-donors. The pyrazole ring contains a pyridinic nitrogen (with a lone pair in an sp² orbital) and a pyrrolic nitrogen (which is part of the aromatic system but can become a donor site upon deprotonation). This dual-nitrogen setup allows for the formation of stable coordination complexes with various transition metals. researchgate.netresearchgate.net
In its neutral form (as a 1H-pyrazole), the ligand typically coordinates to a metal center through its pyridinic nitrogen atom, acting as a monodentate ligand. researchgate.net However, upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, coordinating to two metal centers simultaneously through both nitrogen atoms. nih.gov This bridging capability is fundamental to the construction of di- or polynuclear complexes. nih.gov
The introduction of a 2,5-difluorophenyl group at the 3-position of the pyrazole ring is expected to significantly influence the ligand's electronic properties. The electron-withdrawing nature of the fluorine atoms would decrease the electron density on the pyrazole ring, thereby affecting the donor strength of the nitrogen atoms. This modulation can, in turn, influence the stability, reactivity, and physicochemical properties (such as redox potentials and photophysics) of the resulting transition metal complexes. fu-berlin.de Research on N-phenylpyrazole-based iron(III) complexes, for instance, demonstrates that functional groups on the phenyl ring directly impact the electronic structure of the complex. mdpi.com
A variety of transition metal complexes have been synthesized using substituted pyrazole ligands. For example, complexes with the general formula [M(3-PhpzH)₄(NO₃)₂], where M can be Co, Ni, Cu, Zn, or Cd, and 3-PhpzH is 3-phenylpyrazole, have been crystallized and structurally characterized, showcasing the versatility of pyrazole ligands in forming stable octahedral complexes. researchgate.net
The table below presents selected structural data for homoleptic iron(III) complexes with various N-phenylpyrazole-based ligands, illustrating the typical bond lengths in such coordination environments. The Fe-C bonds are notably shorter than the Fe-N bonds, which is attributed to the stronger donor and π-accepting characteristics of the carbanionic donor compared to the neutral nitrogen donor. mdpi.com
| Complex | Average Fe-C Bond Length (Å) | Average Fe-N Bond Length (Å) |
|---|---|---|
| [Fe(ppz)₃] | 1.980 | 2.031 |
| [Fe(CF₃-ppz)₃] | 1.993 | 2.035 |
| [Fe(MeO-ppz)₃] | 1.977 | 2.030 |
| [Fe(Ph-ppz)₃] | 1.982 | 2.033 |
Data sourced from reference mdpi.com. ppz = phenylpyrazole.
Diverse Coordination Modes of Pyrazole Ligands
Pyrazole derivatives are renowned for their flexible coordination behavior. researchgate.net Beyond simple monodentate coordination and N,N-bridging, these ligands can engage in several other binding modes, depending on factors like the metal ion, reaction conditions, and the nature of substituents on the pyrazole ring.
The primary coordination modes include:
Monodentate: The neutral pyrazole ligand binds to a single metal center through its sp²-hybridized nitrogen atom. This is a common mode for neutral pyrazole ligands. researchgate.netnih.gov
Exo-bidentate (Bridging): The pyrazolate anion bridges two metal centers, a coordination mode that is fundamental to the formation of polynuclear complexes and metal-organic frameworks (MOFs). uninsubria.it This is one of the most studied coordination modes of the pyrazolate anion. uninsubria.it
Chelating: When additional donor groups are appended to the pyrazole ring, the ligand can act as a chelating agent, forming a ring with the metal center. For example, a ligand bearing a phosphine (B1218219) group on a phenyl substituent, such as [2-(3-pyrazolyl)phenyl]diphenylphosphine (pzphos), can form a stable six-membered chelate ring with palladium(II). nih.gov
A notable example of variable coordination is seen in the reaction of pzphos(O) (the oxidized phosphine oxide version) with palladium(II). Initially, it binds in a monodentate fashion through the pyrazole nitrogen atoms. However, upon removal of chloride co-ligands, it rearranges to form a seven-membered chelate ring, demonstrating the ligand's adaptability. nih.gov The pyrazolate ligand (pz⁻) itself is known to exhibit at least three coordination modes: anionic monodentate, exo-bidentate, and endo-bidentate. uninsubria.it
Self-Assembly Processes and Supramolecular Chemistry with Pyrazole Ligands
The directional nature of metal-ligand coordination bonds, combined with weaker non-covalent interactions, makes pyrazole-based complexes excellent candidates for constructing complex supramolecular architectures. mdpi.com Hydrogen bonding, particularly involving the N-H proton of the pyrazole ring, and π-π stacking interactions between aromatic rings are crucial in guiding the self-assembly process. mdpi.comconicet.gov.ar
In the solid state, these interactions direct the packing of coordination complexes into higher-order structures, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. mdpi.comconicet.gov.ar For example, in a cobalt(II) complex with 3,5-dimethylpyrazole, [Co(Hdmpz)₄(H₂O)₂]Cl₂, non-covalent C-H···π interactions help to form a layered architecture. mdpi.com A particularly interesting feature observed in this complex is the formation of a supramolecular trimeric host cavity that encapsulates counter chloride ions, highlighting the role of these weak forces in creating intricate and stable structures. mdpi.com
Similarly, studies on Ni(II) and Co(II) coordination compounds have shown that interactions such as anion-π, π-π stacking, and various forms of hydrogen bonding are key "synthons" that ensure the stability of the resulting supramolecular assemblies. mdpi.com These self-assembly processes are of great interest for the development of new materials with applications in areas like catalysis and molecular recognition.
Applications in Organometallic Chemistry
The versatility of pyrazole-based ligands has led to their increasing use in organometallic chemistry, particularly in the field of homogeneous catalysis. nih.govresearchgate.net The ability to fine-tune the steric and electronic environment around a metal center by modifying the pyrazole ligand allows for the optimization of catalytic activity and selectivity.
A significant area of application is in transfer hydrogenation . Ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole ligands have demonstrated exceptionally high activity as catalysts for the transfer hydrogenation of ketones to alcohols, using isopropyl alcohol as the hydrogen source. acs.org The high efficiency of these catalysts is attributed to the hemilabile (reversibly coordinating) nature of the ligand and the presence of the acidic N-H proton on the pyrazole ring, which can participate in the catalytic cycle. nih.govacs.org
Pyrazole-based ligands have also been successfully employed in catalysts for other important organic transformations, including:
Carbon-Carbon Coupling Reactions: Palladium complexes with pyrazolyl-N-heterocyclic carbene ligands have been developed as recyclable catalysts for Heck, Suzuki, and Sonogashira cross-coupling reactions. researchgate.net
Hydrosilylation: Zinc complexes featuring pyrazole-based ligands have been applied as catalysts for the hydrosilylation of carbonyl compounds. scholaris.ca
Alcohol Amination: Ruthenium complexes derived from pyrazole-phosphine ligands can catalyze the synthesis of secondary amines from primary alcohols via a hydrogen-borrowing methodology. scholaris.ca
The proton-responsive nature of the pyrazole N-H group is often a key feature in these catalytic systems, enabling bifunctional metal-ligand cooperation where the ligand actively participates in bond activation steps. nih.gov
Future Research Directions and Challenges for 3 2,5 Difluorophenyl 1h Pyrazole Research
Advancements in Stereoselective and Regioselective Synthetic Methodologies
Promising strategies include catalyst-driven reactions that can direct the cyclocondensation process. For instance, the use of nano-ZnO catalysts has shown high efficiency and environmental friendliness in producing 1,3,5-substituted pyrazoles. mdpi.com Similarly, metal-free, iodine-mediated oxidative C-N bond formation offers a practical and green one-pot protocol for accessing various substituted pyrazoles from readily available starting materials. organic-chemistry.org Exploring these and other catalytic systems, such as those based on ruthenium, copper, or iron, could provide a robust solution for the regioselective synthesis of the target molecule. organic-chemistry.orgrsc.org
Furthermore, many biologically active molecules are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. While the core pyrazole (B372694) ring is aromatic and planar, substituents can introduce chiral centers. Future synthetic efforts should focus on developing stereoselective methods for introducing chiral moieties onto the 3-(2,5-Difluorophenyl)-1H-pyrazole scaffold. This could involve the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been successfully used in the asymmetric synthesis of other chiral pyrazole derivatives. nih.gov The development of switchable synthesis methods, potentially using catalysts like silver carbonate, could also allow for the selective formation of different stereoisomers from the same set of starting materials. nih.govmdpi.com
Key areas for future synthetic research include:
Catalyst Development: Investigating novel transition metal and organocatalysts to achieve high regioselectivity in the core pyrazole ring formation. mdpi.comorganic-chemistry.org
Asymmetric Synthesis: Establishing stereoselective methodologies to introduce chiral centers, enabling the synthesis of enantiomerically pure derivatives for pharmacological evaluation. nih.gov
Flow Chemistry: Adapting synthetic routes to continuous flow processes for safer, more scalable, and efficient production.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of novel compounds. For this compound, computational studies can provide invaluable insights into its structure, reactivity, and potential biological activity, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations, for example, can be employed to elucidate reaction mechanisms, predict the regioselectivity of synthetic routes, and understand the electronic properties conferred by the difluorophenyl group. mdpi.com This predictive power can save significant time and resources in the laboratory by identifying the most promising synthetic strategies before they are attempted experimentally.
In the context of drug discovery, molecular docking simulations can predict the binding modes and affinities of this compound derivatives with various biological targets. nih.govnih.gov These in silico screening approaches allow for the rapid evaluation of large virtual libraries of compounds against known protein structures, prioritizing a smaller, more manageable number of candidates for synthesis and in vitro testing. nih.gov For instance, computational studies have successfully supported the identification of pyrazole derivatives as inhibitors of enzymes like Mycobacterium tuberculosis CYP121A1 and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov This integrated approach, combining computational predictions with experimental validation through techniques like X-ray crystallography and NMR spectroscopy, will be instrumental in unlocking the therapeutic potential of this pyrazole scaffold. nih.govacs.org
Future research should focus on:
Mechanism Elucidation: Using DFT to model reaction pathways for the synthesis of this compound to optimize conditions and improve yields. mdpi.com
Virtual Screening: Employing molecular docking and molecular dynamics simulations to screen for potential interactions with a wide array of biological targets. nih.govnih.gov
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of pyrazole derivatives with their biological activities, guiding the design of more potent and selective compounds.
Spectroscopic Correlation: Combining computational predictions of NMR and other spectroscopic data with experimental results to confirm the structures of newly synthesized compounds. acs.org
Exploration of Novel In Vitro Biological Targets and Pathways
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.govmdpi.com Derivatives have been reported as anti-inflammatory, anticancer, antimicrobial, antidiabetic, and antinociceptive agents. nih.govnih.govfrontiersin.org The 2,5-difluorophenyl substitution on the this compound scaffold is particularly interesting, as fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. mdpi.com
Future research should systematically explore the in vitro activity of this compound and its derivatives against a diverse panel of biological targets. High-throughput screening campaigns against various cancer cell lines (such as lung, breast, and colon cancer) are warranted, given that pyrazoles have shown potent cytotoxicity and inhibitory activity against key cancer-related targets like tubulin and various protein kinases (e.g., VEGFR-2, EGFR, BRAF, CDKs). nih.gov
Beyond cancer, there is significant potential in other therapeutic areas. For example, pyrazole derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4) for anti-inflammatory applications and as inhibitors of enzymes in infectious agents like Mycobacterium tuberculosis. nih.govnih.gov The unique electronic properties of the difluorophenyl group might lead to novel interactions and selectivity profiles against these and other targets. Additionally, exploring its potential as an antidiabetic agent by testing for inhibition of enzymes like α-glucosidase and α-amylase, or as an analgesic by investigating its interaction with opioid receptors or acid-sensing ion channels, could open new therapeutic avenues. nih.govfrontiersin.org
Key biological targets and pathways for future investigation include:
Protein Kinases: Screening against a broad panel of kinases involved in cancer and inflammatory diseases. nih.gov
Microtubule Dynamics: Investigating the potential to inhibit tubulin polymerization, a validated anticancer strategy. nih.gov
Infectious Disease Targets: Evaluating activity against essential enzymes in bacteria, fungi, and viruses. nih.govnih.gov
Metabolic Enzymes: Assessing inhibitory potential against enzymes like α-glucosidase, α-amylase, and xanthine (B1682287) oxidase for metabolic disorders. nih.gov
Ion Channels and Receptors: Exploring interactions with neurological targets to assess potential as analgesic or anticonvulsant agents. frontiersin.org
Development of Advanced Pyrazole-Based Materials and Their Fundamental Properties
The applications of pyrazoles extend beyond pharmacology into the realm of materials science. The conjugated π-system of the pyrazole ring, combined with its ability to be readily functionalized, makes it an attractive building block for advanced organic materials with unique photophysical and electronic properties. mdpi.com
Future research should explore the potential of this compound as a core component in the design of novel materials. Its inherent fluorescence and the heavy-atom effect of the fluorine atoms could be exploited to develop new chemosensors for the detection of ions or small molecules. mdpi.com By incorporating this pyrazole into larger conjugated systems, it may be possible to create new organic light-emitting diode (OLED) materials, dyes for solar cells, or components for molecular switches.
The N-H group of the pyrazole ring provides a site for coordination with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. The electronic properties of the difluorophenyl group could influence the resulting framework's porosity, stability, and catalytic activity. Furthermore, the investigation of its liquid crystalline properties could lead to applications in display technologies. The fundamental photophysical properties, such as absorption and emission spectra, quantum yield, and excited-state lifetime, need to be thoroughly characterized to guide the rational design of these advanced materials. mdpi.com
Future directions in materials science include:
Fluorescent Sensors: Designing and synthesizing derivatives that exhibit changes in their fluorescence upon binding to specific analytes like metal ions or environmentally relevant anions. mdpi.com
Organic Electronics: Incorporating the pyrazole scaffold into larger conjugated molecules or polymers for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Metal-Organic Frameworks (MOFs): Using this compound as a ligand to construct MOFs with potential applications in gas storage, separation, and catalysis.
Energetic Materials: Investigating the synthesis of energetic salts derived from the pyrazole core, a known strategy for developing new high-energy-density materials. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 3-(2,5-difluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions. For example, the title compound’s analogs have been synthesized using Suzuki-Miyaura coupling to introduce the difluorophenyl group, with yields optimized by controlling catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reactants are critical for minimizing byproducts like regioisomers. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Assign fluorine-induced splitting patterns (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -120 ppm for ortho/para-F) .
- X-ray Crystallography: Single-crystal studies confirm dihedral angles between the pyrazole ring and fluorophenyl groups (e.g., 72.15° for analogs), critical for assessing steric effects .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 223.08) .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring influence biological activity, particularly in kinase inhibition?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃ at position 3) enhance TRK kinase inhibition by increasing binding affinity (IC₅₀ < 50 nM). Conversely, bulky substituents at position 1 reduce activity due to steric clashes with the kinase ATP-binding pocket . Computational docking (AutoDock Vina) and molecular dynamics simulations are used to predict binding modes .
Q. What in vitro models are suitable for evaluating cytotoxicity and oxidative stress induced by this compound analogs?
Methodological Answer:
- MTT Assay: Measures mitochondrial activity in cancer cell lines (e.g., HeLa, IC₅₀ values 10–50 μM) .
- LDH Release: Quantifies membrane integrity post-treatment (e.g., 20–30% LDH release at 25 μM) .
- Oxidative Stress Markers: ROS levels (DCFH-DA assay) and glutathione depletion are monitored to assess pro-oxidant effects .
Q. How can researchers resolve contradictions in reported biological data, such as varying cytotoxicity across studies?
Methodological Answer: Discrepancies often arise from differences in cell line sensitivity, assay protocols (e.g., incubation time), or compound purity. Standardization steps include:
Cell Line Authentication: Use STR profiling to confirm genetic stability.
Dose-Response Curves: Test a wide concentration range (0.1–100 μM) to capture full activity profiles.
Batch Consistency: Validate purity via HPLC and elemental analysis .
Q. What mechanistic insights explain the antimicrobial and anticancer dual activity of fluorinated pyrazoles?
Methodological Answer: The difluorophenyl group enhances membrane permeability, while the pyrazole core chelates metal ions (e.g., Mg²⁺ in kinases). For antimicrobial activity, fluorine’s electronegativity disrupts bacterial membrane proteins (e.g., E. coli MIC = 8 μg/mL) . In cancer, TRK kinase inhibition occurs via competitive ATP binding, validated by kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. Methodological Challenges
Q. How can researchers improve the solubility and bioavailability of this compound derivatives?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters or PEGylated side chains for aqueous solubility.
- Co-crystallization: Use co-formers like succinic acid to enhance dissolution rates (e.g., 2.5-fold increase) .
- Lipid Nanoparticles: Encapsulate derivatives in DSPC/cholesterol liposomes for sustained release .
Q. Data Reproducibility and Validation
Q. What are the best practices for validating synthetic and biological data in pyrazole research?
Methodological Answer:
- Synthetic Reproducibility: Report detailed reaction parameters (e.g., ramp rates, inert atmosphere).
- Biological Triplicates: Perform assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Open Data: Deposit crystallographic data in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
